molecular formula C10H16N2S B13315700 [3-(Methylsulfanyl)propyl](pyridin-4-ylmethyl)amine

[3-(Methylsulfanyl)propyl](pyridin-4-ylmethyl)amine

Cat. No.: B13315700
M. Wt: 196.31 g/mol
InChI Key: NCDKDPUUDGBFME-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)propylamine is an organic compound that features both a pyridine ring and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with pyridine-4-carboxaldehyde and 3-(methylsulfanyl)propylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as conductivity and thermal stability.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Bioconjugation: It can be used to link biomolecules, aiding in the study of protein-protein interactions.

Medicine

    Drug Development: Due to its structural features, the compound can be explored for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: The compound may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)propylamine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)propylamine
  • 3-(Methylsulfanyl)propylamine
  • 3-(Methylsulfanyl)propylamine

Uniqueness

  • Structural Features : The presence of both a pyridine ring and a methylsulfanyl group makes it unique compared to other similar compounds.
  • Reactivity : The compound’s reactivity can be fine-tuned by modifying the substituents on the pyridine ring or the methylsulfanyl group, offering versatility in various applications.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

3-methylsulfanyl-N-(pyridin-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H16N2S/c1-13-8-2-5-12-9-10-3-6-11-7-4-10/h3-4,6-7,12H,2,5,8-9H2,1H3

InChI Key

NCDKDPUUDGBFME-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=NC=C1

Origin of Product

United States

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